

"Berberine Ursodeoxycholate" improving bioavailability for research applications

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Compound of Interest

Compound Name: *Berberine Ursodeoxycholate*

CAS No.: *1868138-66-2*

Cat. No.: *B10831510*

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Berberine Ursodeoxycholate (BBR-UDCA) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with **Berberine Ursodeoxycholate** (BBR-UDCA), a novel compound designed to improve the bioavailability and therapeutic efficacy of berberine. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental information to support your research applications.

Frequently Asked Questions (FAQs)

Q1: What is **Berberine Ursodeoxycholate** (BBR-UDCA)?

A1: **Berberine Ursodeoxycholate** (also known as HTD1801 or BUDCA) is a new molecular entity created as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).^[1] This formulation is designed to enhance the oral bioavailability and therapeutic effects of

berberine, a natural compound with a range of beneficial biological activities that are otherwise limited by its poor absorption.[2][3]

Q2: What is the mechanism of action of BBR-UDCA?

A2: BBR-UDCA possesses a dual mechanism of action, leveraging the synergistic effects of its two components.[2] Berberine is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2] Activated AMPK can lead to improved insulin sensitivity and reduced inflammation. Additionally, BBR-UDCA has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[2] Ursodeoxycholic acid is known for its hepatoprotective properties.

Q3: What are the primary research applications for BBR-UDCA?

A3: Based on its mechanism of action, BBR-UDCA is being investigated for a variety of metabolic and inflammatory conditions. Current research is focused on its potential therapeutic benefits in:

- Type 2 Diabetes Mellitus (T2DM): Due to its effects on glucose metabolism and insulin sensitivity.[3]
- Non-alcoholic Steatohepatitis (NASH) and Non-alcoholic Fatty Liver Disease (NAFLD): By reducing liver fat content and inflammation.[4][5]
- Primary Sclerosing Cholangitis (PSC): An area where it has received Orphan Drug designation.[6][7]
- Hyperlipidemia: By contributing to the lowering of serum cholesterol.[1]

Q4: How does BBR-UDCA improve the bioavailability of berberine?

A4: While direct comparative pharmacokinetic data between BBR-UDCA and berberine alone is not extensively published, the formation of an ionic salt with ursodeoxycholic acid is thought to increase the solubility and absorption of berberine in the gastrointestinal tract.[4] It is believed that the BBR-UDCA salt dissociates in the GI tract, allowing for the differential absorption of berberine and UDCA.[4]

Quantitative Data Summary

Pharmacokinetic Parameters

The following tables summarize available pharmacokinetic data for BBR-UDCA (from a study in human subjects with hyperlipidemia) and berberine alone (from a study in rats).

Disclaimer: The data presented below is from separate studies conducted in different species (humans for BBR-UDCA and rats for berberine). Direct comparison should be made with caution as pharmacokinetic parameters can vary significantly between species.

Table 1: Pharmacokinetic Parameters of Berberine after Oral Administration of BBR-UDCA in Humans[1]

Parameter	250 mg dose (Day 1)	500 mg dose (Day 1)	1000 mg dose (Day 1)	250 mg dose (Day 28)	500 mg dose (Day 28)	1000 mg dose (Day 28)
Tmax (h)	4.00	4.00	4.00	4.00	3.50	4.00
Cmax (ng/mL)	0.07 ± 0.04	0.12 ± 0.07	0.12 ± 0.06	0.23 ± 0.16	0.30 ± 0.14	0.50 ± 0.22
AUClast (hr*ng/mL)	0.73 ± 0.44	1.34 ± 0.72	1.32 ± 0.72	2.50 ± 1.63	3.54 ± 1.68	5.58 ± 2.45
t1/2 (h)	9.9 ± 3.2	8.2 ± 3.0	9.0 ± 3.6	13.1 ± 11.2	11.4 ± 4.5	10.1 ± 4.1

Table 2: Pharmacokinetic Parameters of Berberine in Rats after Oral Administration[8]

Parameter	48.2 mg/kg	120 mg/kg	240 mg/kg
Tmax (h)	0.38 ± 0.24	0.25 ± 0.00	0.33 ± 0.13
Cmax (ng/mL)	11.5 ± 4.90	25.1 ± 12.0	27.6 ± 12.5
AUC(0-48h) (h*ng/mL)	35.8 ± 12.5	62.4 ± 31.9	101 ± 48.2
t1/2 (h)	9.49 ± 3.19	8.01 ± 2.65	10.4 ± 2.92

Clinical Efficacy Data

Table 3: Efficacy of BBR-UDCA in Patients with Type 2 Diabetes (12-week study)[2][3]

Parameter	Placebo	BBR-UDCA (500 mg twice daily)	BBR-UDCA (1000 mg twice daily)
Change in HbA1c (%)	-0.3%	-0.7%	-1.0%
Change in Fasting Plasma Glucose (mg/dL)	-	-13.0	-18.4

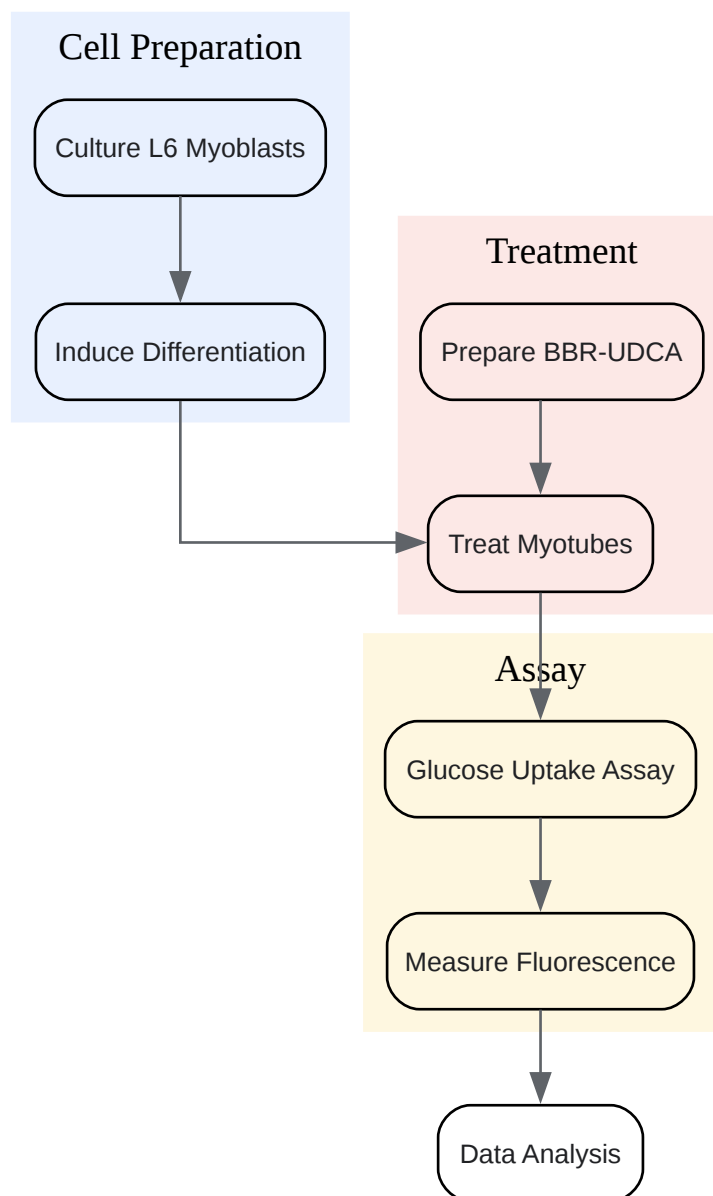
Experimental Protocols & Workflows

Disclaimer: The following are generalized protocols and should be adapted and optimized for your specific experimental needs.

In Vitro Protocol: Assessing the Effect of BBR-UDCA on Glucose Uptake in L6 Myotubes

- **Cell Culture:** Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
- **Compound Preparation:** Prepare a stock solution of BBR-UDCA in DMSO. Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
- **Treatment:** Starve differentiated L6 myotubes in serum-free DMEM for 3-4 hours. Treat cells with varying concentrations of BBR-UDCA or vehicle control for a predetermined time (e.g., 24 hours). Include a positive control such as insulin.
- **Glucose Uptake Assay:** Use a commercially available fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake. After treatment, incubate cells with 2-NBDG for 30-60 minutes.

- Measurement: Wash cells to remove excess 2-NBDG and measure fluorescence using a plate reader.
- Data Analysis: Normalize fluorescence readings to protein concentration for each well. Compare glucose uptake in BBR-UDCA treated cells to vehicle-treated cells.

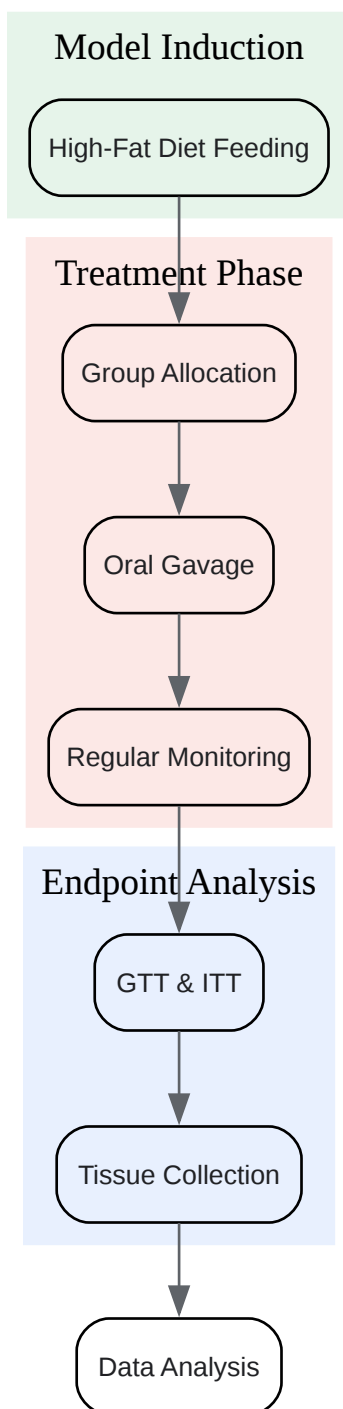


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In Vitro Glucose Uptake Assay Workflow

In Vivo Protocol: Evaluating BBR-UDCA in a Diet-Induced Obesity Mouse Model

- **Animal Model:** Use a standard mouse model for diet-induced obesity, such as C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks.
- **Group Allocation:** Randomly assign mice to treatment groups (e.g., vehicle control, BBR-UDCA low dose, BBR-UDCA high dose).
- **Drug Administration:** Administer BBR-UDCA or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- **Monitoring:** Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the study.
- **Terminal Procedures:** At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT). Collect blood for analysis of plasma lipids and insulin. Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies.
- **Data Analysis:** Compare metabolic parameters and tissue-specific markers between the treatment and control groups.



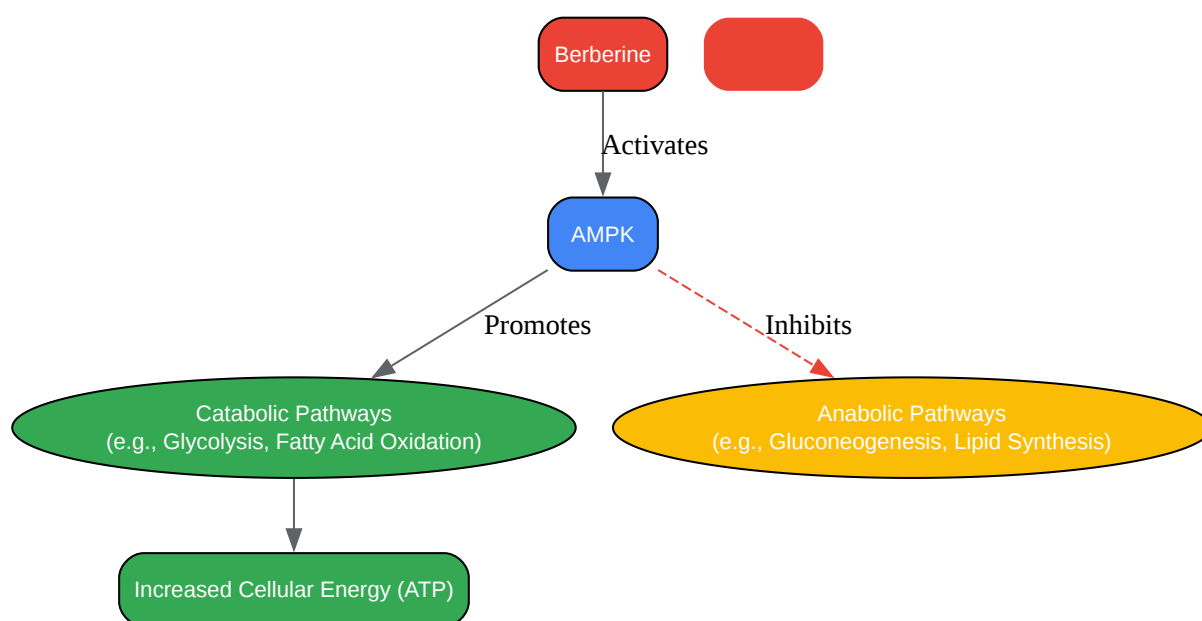
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In Vivo Efficacy Study Workflow

Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine, a key component of BBR-UDCA, activates AMPK. This pathway is a central regulator of cellular energy homeostasis. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic processes that consume ATP.

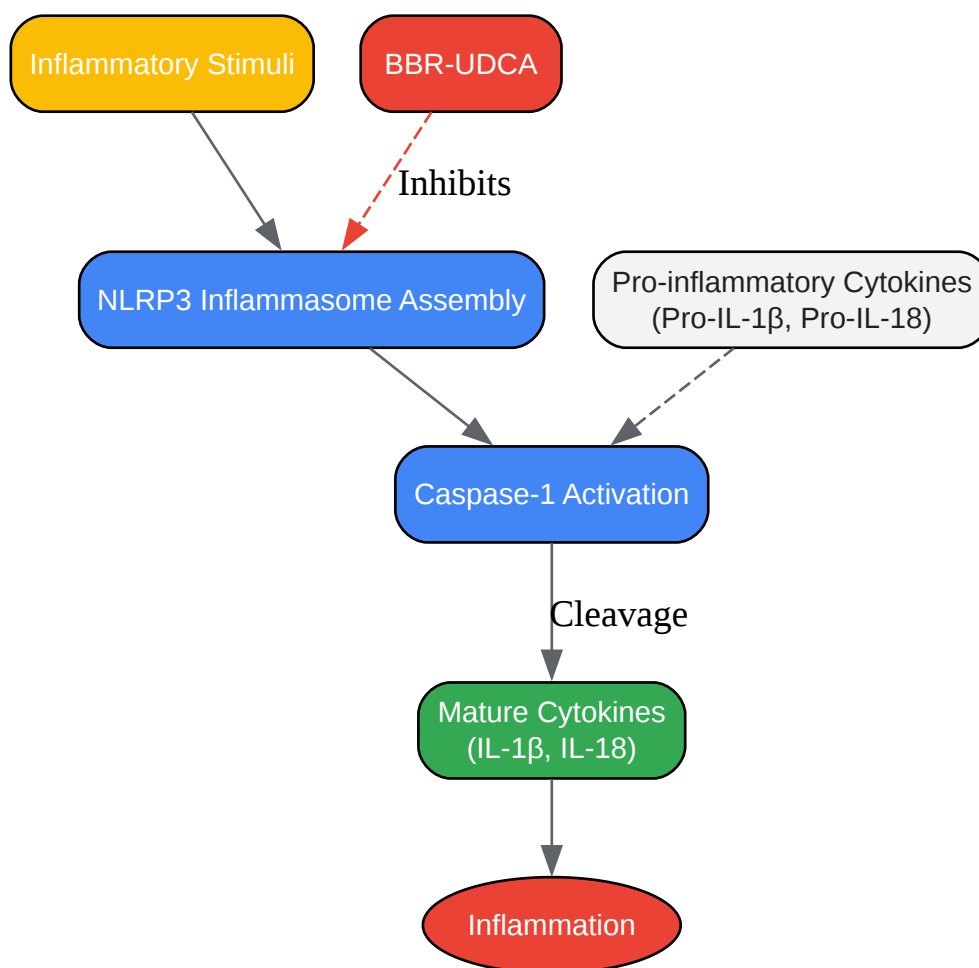


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Berberine-mediated AMPK Activation

NLRP3 Inflammasome Signaling Pathway

BBR-UDCA has been shown to inhibit the NLRP3 inflammasome. This multi-protein complex is a component of the innate immune system that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1 β and IL-18, leading to inflammation.



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BBR-UDCA Inhibition of NLRP3 Inflammasome

Troubleshooting Guide

Q: I am observing low solubility of BBR-UDCA in my aqueous buffers. What can I do?

A: BBR-UDCA is more soluble than berberine alone, but may still require assistance for complete dissolution in aqueous solutions.

- **Initial Dissolution:** First, dissolve BBR-UDCA in a small amount of an organic solvent like DMSO to create a concentrated stock solution.
- **Working Solution:** Further dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental groups to avoid solvent-induced artifacts.

- **Sonication:** Gentle sonication can also aid in the dissolution of the compound in the final aqueous solution.

Q: I am seeing cytotoxicity in my cell culture experiments at higher concentrations of BBR-UDCA. How can I mitigate this?

A: As with many bioactive compounds, high concentrations of BBR-UDCA can be toxic to cells.

- **Dose-Response Curve:** Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and assess cell viability using an MTT or similar assay.
- **Incubation Time:** Consider reducing the incubation time. A shorter exposure to the compound may be sufficient to observe the desired biological effects without causing significant cell death.
- **Serum Concentration:** Ensure that the serum concentration in your culture medium is appropriate. Serum proteins can bind to compounds and modulate their activity and toxicity.

Q: My in vivo results are showing high variability between animals in the same treatment group. What are the potential causes?

A: High variability in animal studies can arise from several factors.

- **Gavage Technique:** Ensure consistent oral gavage technique to deliver the intended dose accurately to each animal. Improper technique can lead to stress and inaccurate dosing.
- **Compound Suspension:** If administering BBR-UDCA as a suspension, ensure it is homogenous before each administration. The compound may settle over time, leading to inconsistent dosing. Vortex the suspension immediately before drawing it into the syringe for each animal.
- **Animal Health and Acclimatization:** Ensure all animals are healthy and have been properly acclimated to the housing conditions and handling procedures before the start of the experiment. Stress can significantly impact metabolic parameters.

- Diet and Environment: Maintain a consistent diet and controlled environmental conditions (light/dark cycle, temperature, humidity) for all animals throughout the study.

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